Cas no 1024524-10-4 (2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide)

2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide is a versatile organic compound with distinct structural features. It exhibits potent biological activity, making it suitable for research in various fields such as medicinal chemistry and pharmacology. The compound's unique structure and functional groups offer a broad scope for synthetic applications and investigation of its properties.
2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide structure
1024524-10-4 structure
商品名:2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide
CAS番号:1024524-10-4
MF:C16H10Cl2IN3O3
メガワット:490.079373836517
MDL:MFCD00955245
CID:5166218

2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide 化学的及び物理的性質

名前と識別子

    • 2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide
    • MDL: MFCD00955245
    • インチ: 1S/C16H10Cl2IN3O3/c17-8-1-4-13(11(18)5-8)25-7-14(23)21-22-15-10-6-9(19)2-3-12(10)20-16(15)24/h1-6H,7H2,(H,21,23)(H,20,22,24)
    • InChIKey: BHJCDQYDXHYGLC-UHFFFAOYSA-N
    • ほほえんだ: C(NNC1=C2C(=NC1=O)C=CC(I)=C2)(=O)COC1=CC=C(Cl)C=C1Cl

2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB162441-1 g
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline
1024524-10-4
1 g
€211.30 2023-07-20
abcr
AB162441-5 g
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline
1024524-10-4
5 g
€377.50 2023-07-20
abcr
AB162441-1g
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline; .
1024524-10-4
1g
€211.30 2024-06-12
abcr
AB162441-10g
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline; .
1024524-10-4
10g
€482.50 2024-06-12
abcr
AB162441-10 g
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline
1024524-10-4
10 g
€482.50 2023-07-20
abcr
AB162441-5g
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline; .
1024524-10-4
5g
€377.50 2024-06-12

2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide 関連文献

2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazideに関する追加情報

Introduction to Compound with CAS No. 1024524-10-4 and Product Name: 2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide

The compound with the CAS number 1024524-10-4 and the product name 2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecular structure incorporates several key functional groups that make it a promising candidate for further investigation in drug discovery and development.

At the core of this compound's identity is its 2-(2,4-dichlorophenoxy) moiety, which is a well-known pharmacophore found in various agrochemicals and pharmaceuticals. This group contributes to the compound's lipophilicity and ability to interact with biological targets. The presence of chlorine atoms at the 2 and 4 positions enhances its binding affinity to certain enzymes and receptors, making it a valuable scaffold for designing novel therapeutic agents.

The other critical component of this compound is the N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide moiety. The indole ring system is renowned for its biological activity, with numerous indole derivatives exhibiting potent pharmacological effects. The iodine atom at the 5-position of the indole ring further modulates the electronic properties of the molecule, influencing its reactivity and interactions with biological targets. Additionally, the acetohydrazide group introduces a site for further chemical modification, allowing for the synthesis of more complex derivatives with tailored properties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have suggested that 2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide may interact with several key enzymes involved in inflammatory pathways. This finding aligns with ongoing research aimed at developing novel anti-inflammatory agents, which are crucial for treating chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.

In vitro studies have begun to explore the potential of this compound as an inhibitor of cyclin-dependent kinases (CDKs), which are enzymes implicated in cell cycle regulation and cancer progression. The structural features of 2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide suggest that it may bind to the ATP-binding site of CDKs, thereby inhibiting their activity. Preliminary results indicate that this compound exhibits promising antiproliferative effects on various cancer cell lines, making it a candidate for further development as an anticancer therapeutic.

The synthesis of this compound involves multi-step organic reactions, each requiring careful optimization to ensure high yield and purity. The introduction of the 5-iodoindole moiety is particularly challenging due to the sensitivity of the iodine atom to various reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve efficient incorporation of the iodine substituent.

As interest in targeted therapy grows, compounds like 2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide are being explored for their potential use in combination therapies. The ability to modulate multiple biological pathways simultaneously could lead to more effective treatment strategies for complex diseases. Researchers are also investigating how structural modifications can enhance the selectivity and potency of this compound, ensuring that it interacts preferentially with desired targets while minimizing off-target effects.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. By combining experimental data with computational modeling, researchers can accelerate the discovery process and identify promising candidates for clinical testing. The case of CAS No. 1024524-10-4 exemplifies how cutting-edge research can lead to breakthroughs in drug discovery.

In conclusion, 2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide represents a significant advancement in pharmaceutical chemistry with potential applications in treating various diseases. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents, while ongoing research continues to uncover new possibilities for its use in medicine.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1024524-10-4)2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide
A1097124
清らかである:99%/99%
はかる:10g/5g
価格 ($):286.0/224.0